Product packaging for 1-Naphthyl phenylacetate(Cat. No.:CAS No. 93654-98-9)

1-Naphthyl phenylacetate

Cat. No.: B11857557
CAS No.: 93654-98-9
M. Wt: 262.3 g/mol
InChI Key: LJBVSZRFRJKCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthyl phenylacetate is a chemical reagent supplied for research purposes. While specific studies on this exact ester are limited, research on a closely related compound, 1-naphthyl acetate (1-NA), indicates its significant application in environmental toxicology and enzymology. In scientific studies, 1-NA is used as a standard substrate to measure carboxylesterase (CbE) activity in plasma and tissues . CbEs are a class of serine esterases involved in the metabolism of a wide range of endogenous and exogenous compounds, including organophosphorus (OP) and carbamate insecticides . These insecticides inhibit CbE activity; therefore, the hydrolysis rate of substrates like 1-naphthyl acetate serves as a sensitive, non-invasive biomarker for monitoring wildlife exposure to these agrochemicals . The research value of this compound may parallel this, potentially serving as a specific substrate for characterizing esterase enzyme kinetics, specificity, and inhibition profiles in various biological models. The mechanism of action for this class of compounds involves the enzymatic hydrolysis of the ester bond. The serine residue in the active site of a carboxylesterase enzyme performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the release of the alcohol (e.g., 1-naphthol) and the acid (e.g., phenylacetic acid). When used in biomarker studies, the inhibition of this hydrolysis reaction is measured, as organophosphorus and carbamate compounds phosphorylate or carbamylate the active site serine, preventing substrate turnover and thus indicating exposure . This product is intended for research use only by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for personal use. Researchers should consult relevant safety data sheets and conduct a thorough literature review to confirm the specific properties and applications of this compound for their experimental system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O2 B11857557 1-Naphthyl phenylacetate CAS No. 93654-98-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93654-98-9

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

naphthalen-1-yl 2-phenylacetate

InChI

InChI=1S/C18H14O2/c19-18(13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2

InChI Key

LJBVSZRFRJKCIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations of 1 Naphthyl Phenylacetate

Photochemical Reactivity and Rearrangements

The absorption of ultraviolet light by 1-Naphthyl phenylacetate (B1230308) and related naphthyl esters initiates a series of complex chemical reactions. The primary photochemical processes include rearrangements and bond cleavages, leading to a variety of products. The outcomes of these reactions are highly dependent on the reaction conditions and the specific structure of the ester.

The Photo-Fries rearrangement is a significant photochemical reaction for phenolic esters. When irradiated with UV light, the acyl group of an ester like 1-Naphthyl acetate (B1210297) migrates from the phenolic oxygen to the carbon atoms of the aromatic ring. asianpubs.org This reaction is a valuable synthetic method for introducing an acyl side chain at the ortho and para positions relative to a phenolic group. asianpubs.org Studies using steady-state and time-resolved methods, such as laser flash photolysis and chemically induced dynamic nuclear polarization (CIDNP), have been instrumental in elucidating the mechanism of this rearrangement for compounds like 1-Naphthyl acetate. arkanlabs.comhimedialabs.comacs.org

The reaction typically proceeds from the excited singlet state of the ester. acs.org For 1-Naphthyl acetate, the main reaction pathway involves the decay of the excited singlet state, with quantum yields of 0.17 in acetonitrile (B52724) and 0.42 in methanol (B129727). acs.org The process involves the formation of a 1-naphthoxyl radical as a transient intermediate. rsc.orgnih.gov

The Photo-Fries rearrangement is predominantly an intramolecular free radical process. asianpubs.org Upon photoexcitation, the ester undergoes homolytic cleavage of the ester bond, generating a singlet radical pair composed of a naphthoxy radical and an acyl radical, which are confined within a solvent cage. asianpubs.orgrsc.orgnih.gov The existence of a singlet radical pair intermediate with a lifetime of several tens of nanoseconds has been confirmed through magnetic field effect studies on the photo-Fries rearrangement of 1-Naphthyl acetate. rsc.orgnih.gov

This radical pair can then recombine in several ways. The primary pathway leads to the rearranged products through the attack of the acyl radical on the naphthyl ring. A side product, 1-naphthol (B170400), can also be formed when the naphthoxy radical escapes the solvent cage and abstracts a hydrogen atom from a neighboring molecule. asianpubs.org The intramolecular nature of the reaction is supported by the fact that both ortho and para migrated products are typically obtained. asianpubs.org

The regioselectivity of the Photo-Fries rearrangement, which dictates the position of acyl group migration, is a critical aspect of the reaction. In the case of 1-Naphthyl acetate, the acetyl group migrates to the ortho and para positions of the naphthyl ring, yielding 2-acetyl-1-naphthol and 4-acetyl-1-naphthol, respectively. asianpubs.org The irradiation of 1-Naphthyl acetate in methanol has been shown to produce 2-acetyl-1-naphthol as a key product. asianpubs.org

The distribution of these products is influenced by the relative spin densities at different positions of the 1-naphthoxy radical. scielo.br For the 1-naphthoxy radical, the spin density is highest at the C(4) (para) position, followed by the C(2) (ortho) position. scielo.br This inherent electronic preference, combined with the spatial constraints of the solvent cage, determines the final product ratio. scielo.br The nature of the reaction medium, such as the use of polymer films, can also influence the distribution of photo-Fries products by affecting the dynamics of the intermediate radical pair. rsc.org

ReactantSolventProduct(s)Reference
1-Naphthyl acetateMethanol2-acetyl-1-naphthol asianpubs.org
2-Naphthyl acetateMethanol1-acetyl-2-naphthol asianpubs.org

The photolysis of naphthyl esters, such as 1-Naphthyl phenylacetate and its structural analogs, involves a series of competing mechanistic pathways that are initiated by photoexcitation. These pathways determine the final distribution of photoproducts.

A primary event in the photolysis of this compound and related esters is the homolytic cleavage of the carbon-oxygen bond. cdnsciencepub.combac-lac.gc.ca Upon absorption of light, the ester is promoted to an excited singlet state. From this state, the C–O bond breaks, forming a singlet radical pair. cdnsciencepub.combac-lac.gc.caresearchgate.net For this compound, this would result in a 1-naphthoxy radical and a phenylacetyl radical. colab.ws In the case of related compounds like 1-naphthylmethyl phenylacetate, photolysis leads to the formation of a 1-naphthylmethyl radical and a phenylacetyloxy radical. cdnsciencepub.combac-lac.gc.ca This initial bond cleavage is a common mechanistic feature for the photochemistry of benzylic and aryl esters. researchgate.netresearchgate.net

This homolytic cleavage pathway competes with other excited-state deactivation processes, such as fluorescence and intersystem crossing to the triplet state. cdnsciencepub.com Quenching and sensitization studies have confirmed that for many naphthylmethyl esters, the reactive state is the singlet state. bac-lac.gc.ca

Following the initial homolytic bond cleavage, the resulting radical pair is at a mechanistic crossroads, facing a competition between electron transfer and decarboxylation. cdnsciencepub.comresearchgate.net In the photolysis of 1-naphthylmethyl phenylacetate, the initially formed singlet radical pair (1-naphthylmethyl radical and phenylacetyloxy radical) can undergo two main competing processes within the solvent cage:

Electron Transfer: The radical pair can undergo electron transfer to form an ion pair (1-naphthylmethyl cation and phenylacetate anion). This pathway leads to the formation of ionic products, such as solvolysis products if the reaction is carried out in a nucleophilic solvent like methanol. cdnsciencepub.com

Decarboxylation: The phenylacetyloxy radical can lose a molecule of carbon dioxide to form a benzyl (B1604629) radical. The subsequent recombination of the benzyl radical with the 1-naphthylmethyl radical leads to the formation of radical-derived products. cdnsciencepub.combac-lac.gc.ca

The partitioning between these two pathways is governed by the relative rates of electron transfer (ket) and decarboxylation (kCO2). cdnsciencepub.com For many substituted 1-naphthylmethyl phenylacetates, the product distribution is nearly independent of the substituent on the phenyl ring, except for strongly electron-donating groups like methoxy (B1213986). cdnsciencepub.com In cases where the rate of electron transfer within the radical pair to form the ion pair is significantly faster than the rate of decarboxylation, the products will primarily derive from the ion pair. researchgate.net

Photolysis Mechanisms and Pathways

Intramolecular Charge Transfer Phenomena

Upon photoexcitation, this compound and related compounds can exhibit intramolecular charge transfer (ICT). In this process, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. For instance, in certain substituted 1-naphthylmethyl esters, the naphthalene (B1677914) ring can act as the electron acceptor, while a methoxy-substituted aromatic moiety serves as the electron donor. cdnsciencepub.com This ICT can lead to the formation of an exciplex, a transient excited-state complex, which subsequently fragments. cdnsciencepub.com The efficiency of this charge transfer can be influenced by the electronic properties of the substituents on the aromatic rings. xmu.edu.cn

Studies on related naphthanilides have shown that the extent of charge separation in the ICT state can be correlated with Hammett constants of the substituents on the anilino phenyl ring. xmu.edu.cn A larger slope in the linear free energy relationship suggests a greater degree of charge separation in the excited state. xmu.edu.cn Specifically, the 1-naphthoyl group has been found to enhance charge transfer compared to a 2-naphthoyl group, which is attributed to the proximity of its ¹Lₐ and ¹Lₑ states, facilitating better vibronic coupling. xmu.edu.cn

Characterization of Reactive Intermediates

Irradiation of this compound and its derivatives, such as 1-naphthyl 2-phenylpropanoate, leads to the generation of phenylacyl/1-naphthoxy singlet radical pairs. colab.ws The initial step in the photolysis of these esters is often a homolytic cleavage of the carbon-oxygen bond in the excited singlet state, forming a singlet radical pair. cdnsciencepub.comscielo.br The subsequent fate of this radical pair is a key determinant of the final product distribution. The radical pair can undergo several competing processes, including in-cage recombination, decarboxylation, and electron transfer to form an ion pair. cdnsciencepub.comscielo.br The dynamics of these radical pairs, including their tumbling and translational motions, are influenced by the surrounding medium, such as polymer films. scielo.br

Alongside radical pairs, ion pair intermediates play a significant role in the photochemistry of these esters. researchgate.netcdnsciencepub.comacs.org The singlet radical pair can be converted to an ion pair through an electron transfer process. cdnsciencepub.com The efficiency of this conversion can be influenced by substituents on the naphthalene ring. cdnsciencepub.com

A critical phenomenon observed in these systems is "internal return," where the reactive intermediates (either the radical pair or the ion pair) recombine to regenerate the starting ester. researchgate.netcdnsciencepub.comgrafiati.com The extent of internal return can be significant and is dependent on the substituents. For example, in a series of ring-substituted 1-(1-naphthyl)ethyl esters of phenylacetic acid, the efficiency of internal return, as measured by ¹⁸O exchange, varied from approximately 10% for a 4,7-dimethoxy substituted ester to nearly 50% for a 4-cyano substituted one. cdnsciencepub.comgrafiati.com Research suggests that internal return likely occurs primarily from a contact radical pair rather than a solvent-separated one. cdnsciencepub.comgrafiati.com Importantly, it has been concluded that this internal return has a minimal effect on the calculated rate constants for the electron transfer from the radical pair to the ion pair. cdnsciencepub.comgrafiati.com

When the ester possesses a chiral center, the stereochemical outcome of the photoreaction provides further mechanistic details. For instance, studies involving the photolysis of chiral 1-(1-naphthyl)ethyl esters have examined racemization as a probe for the behavior of the intermediates. cdnsciencepub.com Racemization can occur if the intermediate radical or ion pair has a sufficient lifetime and rotational freedom to lose its initial stereochemical configuration before recombining or proceeding to products. cdnsciencepub.commdpi.comdss.go.th

The degree of racemization can be compared with the extent of internal return measured by isotopic labeling. cdnsciencepub.com It was found that for certain substrates, internal return was also examined by the racemization of the chiral center. cdnsciencepub.com This combined approach helps to distinguish between different types of intermediates and their dynamics. For example, if ¹⁸O scrambling occurs without significant racemization, it might suggest a concerted migration mechanism rather than the formation of a freely rotating intermediate. cdnsciencepub.com

Influence of Substituents and Medium Effects on Photoreactions

The course of the photoreactions of this compound is highly sensitive to both the electronic nature of substituents on the aromatic rings and the properties of the reaction medium.

The electronic effects of substituents on the photoreactivity of 1-naphthylmethyl esters have been systematically investigated using Hammett correlations. cdnsciencepub.comscience.govpharmacy180.comwikipedia.org These studies involve varying the substituents on the phenylacetic acid moiety and observing the effect on the reaction rates and product distributions. cdnsciencepub.com

For the photolysis of a series of 1-naphthylmethyl esters of substituted phenylacetic acids, the product distribution was found to be nearly independent of the substituent X, except when X was a methoxy group. cdnsciencepub.com In most cases, a mechanism involving initial homolytic cleavage to a singlet radical pair is proposed. The competition between electron transfer within this pair to form an ion pair and the rate of decarboxylation of the arylacetyloxy radical governs the product yields. cdnsciencepub.com The Hammett plot (ρ value versus σ) for the decarboxylation rates of the arylacetyloxy radicals was found to be close to zero, indicating that the substituents have a negligible electronic effect on this particular step. cdnsciencepub.com

However, when an electron-donating group like methoxy is present, an alternative pathway involving intramolecular electron transfer to form an exciplex becomes significant, altering the reaction outcome. cdnsciencepub.com The influence of substituents on the rate of electron transfer from the radical pair to the ion pair has been shown to follow Marcus theory. cdnsciencepub.com

The following table summarizes the effect of substituents on the rates of decarboxylation of arylacetyloxy radicals generated from the photolysis of the corresponding 1-naphthylmethyl esters. cdnsciencepub.com

Substituent (X)kCO₂ x 10⁹ (s⁻¹)
H-CH₂<1.3
NC-CH₂3.2
CH₃O-CH₂3.5
Ph-CH₂5.0
CH₂=CHCH₂7.7
Solvent Dependent Reaction Dynamics

The dynamics of chemical reactions involving this compound are significantly influenced by the surrounding solvent environment. In photochemical reactions, such as the photo-Fries rearrangement, the solvent plays a crucial role in the behavior of the intermediate radical pair (1-naphthoxy and acyl radicals) formed upon irradiation. The polarity of the solvent can affect the rates of radical pair combination and escape from the solvent cage.

For related naphthyl esters, studies have shown that the nature of the solvent impacts the distribution of final products. For instance, in the photochemistry of 2-naphthyl alkanoates, the solvent type has been explored as a key factor. acs.org The polarity and viscosity of the solvent can influence the dynamics of polymeric chain motions and radical pair combinations. scielo.br In the case of photoisomerization of similar naphthalene derivatives, the efficiency of electron transfer, a key step in the reaction, is heavily dependent on solvent polarity. For example, the limiting quantum yield for isomerization has been observed to increase with the dielectric constant of the solvent, indicating that a more polar environment can facilitate charge separation and subsequent reaction pathways.

Magnetic Field Effects on Radical Pair Chemistry

The photochemistry of this compound, particularly reactions proceeding through a radical pair intermediate like the photo-Fries rearrangement, can be influenced by external magnetic fields. acs.org When the molecule is photo-excited, it can lead to the formation of a singlet geminate radical pair (1-naphthoxy radical and phenylacetyl radical). This singlet radical pair can undergo intersystem crossing to the triplet state.

External magnetic fields can affect the rate of this singlet-triplet interconversion. nih.gov This, in turn, influences the lifetime of the radical pair and the distribution of products formed from either the singlet or triplet state. For example, in-cage recombination to form rearrangement products typically occurs from the singlet state. In contrast, radicals that escape the initial solvent cage can lead to other products. By altering the singlet-triplet mixing, a magnetic field can change the relative yields of in-cage versus escape products. acs.org The development of sensitive detection methods, such as total internal reflection fluorescence microscopy, allows for the measurement of magnetic field effects on radical pair reactions even in extremely small sample volumes. rsc.org

Hydrolysis Kinetics and Light-Induced Decomposition

The rate of light-induced hydrolysis of phenylacetate derivatives is significantly affected by the nature of substituents on the aromatic ring. A study on various substituted phenylacetates revealed that electron-withdrawing groups generally accelerate the hydrolysis rate, while electron-releasing groups have the opposite effect. rjpbcs.com This is attributed to the electronic influence on the carbonyl carbon of the ester group. rjpbcs.com

Electron-withdrawing groups increase the positive charge (electron deficiency) on the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Conversely, electron-releasing groups decrease this positive charge, slowing down the hydrolysis. rjpbcs.com However, steric hindrance also plays a critical role. For instance, ortho-substituted compounds show a drastically lower rate of hydrolysis due to steric hindrance near the reaction center. rjpbcs.com In the case of α-naphthylacetate, which is structurally similar to this compound, the hydrolysis was found to be significantly hindered, with only a 3.1% yield of the hydrolysis product observed under the studied conditions, confirming the impact of steric factors. rjpbcs.com

Table 1: Effect of Substituents on the Percentage of Light-Induced Hydrolysis of Phenylacetate Derivatives Data sourced from a study on the light-induced hydrolysis of substituted phenylacetates. rjpbcs.com

CompoundSubstituentPercentage of Hydrolysis (%)
PhenylacetateNone18.5
p-Cresyl acetatep-CH₃16.0
p-Bromophenylacetatep-Br20.8
p-Nitrophenylacetatep-NO₂30.5
m-Nitrophenylacetatem-NO₂25.7
o-Nitrophenylacetateo-NO₂3.0
α-NaphthylacetateNaphthyl group3.1

Pyrolysis and Thermal Decomposition Pathways (e.g., Phenyl Acetate)

The thermal decomposition of aryl acetates, with phenyl acetate often serving as a model compound, provides insight into the high-temperature chemistry of this compound. researchgate.net

The primary pathway for the thermal decomposition of phenyl acetate is a unimolecular reaction that forms phenol (B47542) and ketene (B1206846). researchgate.netcaltech.edu This process is believed to occur via a concerted mechanism, likely involving a four-center transition state. rsc.orgresearchgate.net At high temperatures, typically in the range of 700–1025 K, this unimolecular decomposition is the dominant initial step in the pyrolysis of phenyl acetate. researchgate.net An alternative, though less significant, pathway involves the cleavage of the C–CH₃ bond, which results in the formation of a phenoxycarbonyl radical and a methyl radical. researchgate.net

The pyrolysis of phenyl acetate yields several key products. The principal products resulting from the main unimolecular decomposition pathway are phenol and ketene. researchgate.netnih.govlookchem.com The formation of ketene is of particular interest due to its toxicity. nih.gov

Subsequent reactions of these primary products and their radical fragments lead to a more complex mixture of compounds. Other significant products identified during the pyrolysis of phenyl acetate include carbon monoxide, benzene (B151609), and various hydrocarbons. researchgate.net

Table 2: Key Products Identified from the Pyrolysis of Phenyl Acetate Data compiled from studies on the pyrolysis of phenyl acetate in a jet-stirred reactor. researchgate.net

ProductChemical Formula
PhenolC₆H₅OH
KeteneCH₂CO
Carbon MonoxideCO
BenzeneC₆H₆
AcetyleneC₂H₂
EthyleneC₂H₄
FormaldehydeCH₂O
Carbon DioxideCO₂
VinylacetyleneC₄H₄
1,3-ButadieneC₄H₆
1,3-CyclopentadieneC₅H₆

Spectroscopic Characterization and Advanced Analytical Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds. For 1-Naphthyl phenylacetate (B1230308), both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the carbon-hydrogen framework.

While a complete, published experimental spectrum for 1-Naphthyl phenylacetate is not widely available, the expected chemical shifts can be predicted based on its constituent moieties: the naphthyl group, the phenyl group, and the acetate (B1210297) linker.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyl and phenyl rings, and a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the phenylacetyl group. The seven protons of the naphthyl ring and the five protons of the phenyl ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm, with their exact shifts and coupling patterns determined by their positions on the rings. The two methylene protons would be observed as a sharp singlet, likely in the range of 3.5-4.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the ester group, expected in the deshielded region of 168-172 ppm. The ten carbons of the naphthyl ring and the six carbons of the phenyl ring would generate a series of signals in the aromatic region (approximately 110-150 ppm). The methylene carbon (-CH₂-) would produce a signal in the aliphatic region, estimated to be around 40-45 ppm.

The technique of using chiral derivatizing agents (CDAs) in NMR spectroscopy is a powerful method for determining the enantiomeric composition and absolute configuration of chiral molecules. wikipedia.orgnih.gov This method involves reacting a chiral analyte, such as a secondary alcohol or a primary amine, with an enantiomerically pure CDA to form a mixture of diastereomers. libretexts.orgfordham.edu Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals, allowing for their differentiation and quantification. nih.govfordham.edu

Common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogues. wikipedia.orglibretexts.org When an enantiomeric mixture of a chiral alcohol is reacted with a single enantiomer of a CDA, two diastereomeric esters are formed. The differing spatial arrangements of the groups in these diastereomers lead to different magnetic environments for nearby nuclei, resulting in separate signals in the ¹H or ¹⁹F NMR spectrum. The integration of these distinct signals allows for the precise determination of the enantiomeric excess. researchgate.net

It is important to note that this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, this stereochemical analysis technique is not applicable to the parent compound itself. However, were a chiral center to be introduced into the molecule, this methodology would be essential for its stereochemical characterization.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

For this compound, the FT-IR and Raman spectra are expected to be dominated by vibrations characteristic of its ester and aromatic functionalities.

Carbonyl (C=O) Stretching: A very strong and sharp absorption band in the FT-IR spectrum, typically between 1735 and 1750 cm⁻¹, is characteristic of the C=O stretch in aromatic esters. This band would also be present, though potentially weaker, in the Raman spectrum.

C-O Stretching: The ester group exhibits two C-O stretching vibrations: the C-O-C asymmetric and symmetric stretches. These typically appear as strong bands in the FT-IR spectrum in the region of 1250-1000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and naphthyl rings give rise to a series of bands in the 1625-1430 cm⁻¹ region in both FT-IR and Raman spectra. ias.ac.in

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings are expected to appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) group would be observed just below 3000 cm⁻¹.

Naphthalene (B1677914) Ring Modes: The naphthalene system has characteristic skeletal vibrations, including ring breathing modes, which are often prominent in the Raman spectrum. researchgate.netresearchgate.net

Expected Vibrational Band Assignments for this compound
Frequency Range (cm⁻¹)AssignmentSpectroscopy Method
> 3000Aromatic C-H StretchingFT-IR, Raman
< 3000Aliphatic C-H StretchingFT-IR, Raman
1735 - 1750Ester C=O StretchingFT-IR (Strong), Raman (Weak)
1430 - 1625Aromatic C=C Ring StretchingFT-IR, Raman
1000 - 1250Ester C-O StretchingFT-IR (Strong)

Normal Coordinate Analysis (NCA) is a computational method used to provide a complete and quantitative assignment of a molecule's fundamental vibrational modes. rasayanjournal.co.inekb.eg By employing Wilson's F-G matrix method, NCA relates the vibrational frequencies observed in IR and Raman spectra to the molecular geometry and the force constants of the interatomic bonds and angles. ias.ac.in

This analysis allows for the calculation of the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. ias.ac.inekb.eg A successful NCA can confirm the assignments of complex vibrational spectra and yield a refined force field, which is a set of force constants that can be used to predict the vibrational spectra of related molecules. rasayanjournal.co.in While NCA studies have been performed on various aromatic structures and esters, a specific analysis dedicated to this compound is not documented in the current literature. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy molecular orbitals. This technique is particularly informative for compounds containing chromophores, such as the conjugated π-electron systems in the phenyl and naphthyl rings of this compound.

The UV-Vis spectrum of this compound is expected to be dominated by the naphthalene chromophore. Studies on the closely related compound 1-naphthyl acetate show three distinct absorption regions resulting from π-π* transitions. researchgate.net The spectrum of this compound should be similar, with absorption maxima likely observed in the ranges of 200–240 nm, 240–300 nm, and 300–350 nm. researchgate.net The presence of the phenylacetyl group may cause minor shifts (batochromic or hypsochromic) in the positions and intensities of these absorption bands compared to 1-naphthyl acetate.

Expected UV-Visible Absorption Regions for this compound (based on 1-Naphthyl Acetate researchgate.net)
Absorption Region (nm)Associated Transition
200 - 240π → π
240 - 300π → π
300 - 350π → π*

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the molecular weight of this compound and elucidating its structure through the analysis of its fragmentation patterns.

In mass spectrometry, when this compound is ionized, typically by electron impact (EI), it forms a molecular ion (M•+). This molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uklibretexts.org For esters, fragmentation often occurs at the bonds adjacent to the carbonyl group and the ester oxygen.

Key fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent carbon of the phenyl group, or the bond between the carbonyl carbon and the ester oxygen.

Formation of Acylium Ions: A common fragmentation for esters is the cleavage of the C-O bond of the ester linkage, leading to the formation of a stable acylium ion, [R-C=O]+. libretexts.org For this compound, this could result in a phenylacetyl acylium ion ([C₆H₅CH₂CO]⁺) or a naphthoyl-type ion if rearrangement occurs.

Loss of Neutral Molecules: Fragmentation can also proceed via the loss of small, stable neutral molecules.

The relative abundance of these fragment ions produces a unique mass spectrum that serves as a molecular fingerprint. The most abundant ion in the spectrum is known as the base peak. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This method is highly effective for the trace analysis of volatile and thermally stable compounds. While this compound can be analyzed directly, GC-MS is also crucial for analyzing compounds that have been derivatized to enhance their suitability for GC analysis. nih.gov

For example, polar compounds like phenols (e.g., 1-naphthol) are often converted into less polar and more volatile ester or ether derivatives before GC-MS analysis. researchgate.net The analysis of this compound itself via GC-MS would involve its separation from other components in a mixture on a GC column, followed by its detection and identification by the mass spectrometer based on its retention time and unique mass spectrum. This makes GC-MS an essential tool for identifying and quantifying this compound in complex environmental or biological samples, often after an extraction and derivatization process. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds like this compound that are not sufficiently volatile for gas chromatography.

HPLC is extensively used to monitor the progress of chemical syntheses and to determine the purity and quantity of the desired product in complex reaction mixtures. researchgate.net In the context of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In a typical RP-HPLC setup, the sample mixture is injected into a mobile phase that is pumped through a column packed with a nonpolar stationary phase (e.g., C18). manipal.edu Components of the mixture are separated based on their relative polarity; less polar compounds (like this compound) interact more strongly with the stationary phase and thus have longer retention times than more polar compounds. A detector, commonly a UV-Vis detector set to a wavelength where the naphthalene ring absorbs strongly, measures the concentration of each component as it elutes from the column. researchgate.net

For quantitative analysis, a calibration curve is constructed by running standards of known concentrations of pure this compound. By comparing the peak area of the analyte in the unknown sample to the calibration curve, its exact concentration can be determined with high accuracy and precision. manipal.edu

Table 3: Typical RP-HPLC Parameters for Analysis

Parameter Description Typical Value/Condition
Stationary Phase The solid packing material inside the column. C18 (Octadecylsilane)
Mobile Phase The solvent that moves the sample through the column. A mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer. manipal.edu
Flow Rate The speed at which the mobile phase is pumped through the column. 0.5 - 2.0 mL/min
Detection The method used to observe the separated components. UV-Vis detector set at a specific wavelength (e.g., ~280 nm).

| Retention Time (RT) | The time taken for a specific compound to travel from the injector to the detector. | A characteristic value used for qualitative identification. manipal.edu |

Enantiomeric Resolution via Chiral HPLC

The separation of enantiomers, or enantiomeric resolution, is a critical process in the analysis and preparation of chiral compounds. For this compound, which possesses a chiral center, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most powerful and widely employed technique for achieving this separation. inonu.edu.trnih.govresearchgate.net This method allows for the direct separation of the (R)- and (S)-enantiomers, enabling their individual quantification and isolation. nih.gov

The fundamental principle of chiral HPLC lies in the differential interaction between the individual enantiomers of the analyte and the chiral environment of the stationary phase. phenomenex.comwikipedia.org The CSP, which is itself enantiomerically pure, forms transient diastereomeric complexes with the enantiomers of this compound. researchgate.netwikipedia.org The differing stability of these complexes results in different retention times on the chromatographic column, allowing for their separation. researchgate.net

While specific research detailing the enantiomeric resolution of this compound is not extensively documented in publicly available literature, the general methodology for such a separation can be outlined based on established principles for structurally related compounds, such as those containing naphthyl and phenyl groups. inonu.edu.trresearchgate.net The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantioseparation.

Chiral Stationary Phases (CSPs)

A variety of CSPs are commercially available and have been successfully used for the resolution of a wide range of chiral molecules, including esters. phenomenex.com For a compound like this compound, polysaccharide-based CSPs are often a primary choice. inonu.edu.tr These are typically derivatives of cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support. wikipedia.org The chiral recognition mechanism of these phases is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are facilitated by the carbamate (B1207046) groups on the polysaccharide backbone. wikipedia.org The aromatic naphthyl and phenyl rings of this compound would be expected to engage in π-π interactions with the CSP.

Another class of CSPs that could be effective are the Pirkle-type or brush-type phases. phenomenex.comwikipedia.org These phases often contain π-acidic or π-basic aromatic rings that can interact with the π-electron systems of the analyte enantiomers.

Mobile Phase Composition

The composition of the mobile phase plays a crucial role in modulating the retention and selectivity of the enantiomeric separation. nih.gov For separations on polysaccharide-based CSPs, normal-phase elution modes are commonly employed. phenomenex.com These mobile phases typically consist of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, usually an alcohol like isopropanol (B130326) or ethanol. inonu.edu.tr The concentration of the alcohol modifier is a key parameter that is optimized to achieve the desired balance between resolution and analysis time. nih.gov

Detailed Research Findings

Due to the absence of specific published studies on the chiral HPLC separation of this compound, a representative data table is presented below to illustrate the typical results obtained from such an analysis. The values are hypothetical but are based on typical performance characteristics observed for the separation of similar aromatic esters on a polysaccharide-based chiral column.

EnantiomerRetention Time (t_R) (min)Separation Factor (α)Resolution (R_s)
Enantiomer 18.541.252.10
Enantiomer 210.68
Hypothetical data for illustrative purposes.

In this representative example, the two enantiomers are well-separated, as indicated by the resolution factor (R_s) being greater than 1.5, which generally signifies baseline separation. The separation factor (α), which is the ratio of the retention factors of the two enantiomers, indicates the selectivity of the chiral stationary phase for this particular separation.

The development of a specific chiral HPLC method for this compound would involve screening various combinations of chiral stationary phases and mobile phase compositions to identify the optimal conditions that provide the best balance of resolution, analysis time, and sensitivity.

Enzymatic and Biochemical Studies Involving 1 Naphthyl Phenylacetate and Analogues

Enzyme Kinetics and Catalytic Efficiency

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. For ester substrates like 1-naphthyl phenylacetate (B1230308), key parameters define the efficiency and mechanism of their enzymatic conversion.

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate (v), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). libretexts.org The equation is expressed as:

v=Vmax[S]Km+[S]

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme. graphpad.com A lower Km indicates a higher affinity. The turnover number (kcat) , also known as the catalytic constant, is the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. nih.gov The ratio kcat/Km is the specificity constant or catalytic efficiency, which reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations. researchgate.net

Table 1: Key Kinetic Parameters in Enzyme Catalysis

ParameterSymbolDescriptionSignificance
Michaelis ConstantKmSubstrate concentration at which the reaction rate is half of Vmax.Indicates the affinity of an enzyme for its substrate (lower Km means higher affinity). graphpad.com
Maximal VelocityVmaxThe maximum rate of reaction when the enzyme is saturated with substrate.Proportional to the total enzyme concentration. graphpad.com
Catalytic ConstantkcatThe turnover number; the number of substrate molecules converted to product per enzyme active site per unit of time.Measures the catalytic activity of the enzyme under saturating conditions. nih.gov
Catalytic Efficiencykcat/KmThe specificity constant, representing the rate of reaction at low substrate concentrations.Provides a measure of both substrate binding and catalytic activity, indicating enzyme preference for different substrates. researchgate.net

Esterases are a class of hydrolases that split esters into an acid and an alcohol. 1-Naphthyl phenylacetate, being an ester, is a substrate for these enzymes.

α-Chymotrypsin: This serine protease is well-known for its ability to hydrolyze ester bonds, particularly those adjacent to aromatic amino acid residues. nih.gov The hydrolysis of phenyl esters by α-chymotrypsin proceeds via a two-step mechanism involving the formation of an acyl-enzyme intermediate. researchgate.net Studies on the hydrolysis of the analogue p-nitrophenyl acetate (B1210297) by α-chymotrypsin confirm that the reaction follows Michaelis-Menten kinetics. researchgate.netresearchgate.net The bulky naphthyl and phenyl groups of this compound suggest it could serve as a substrate for α-chymotrypsin, fitting into the enzyme's hydrophobic binding pocket.

Acetylcholinesterase (AChE): The primary function of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine. However, it can also hydrolyze other esters. The active site of AChE contains a catalytic triad (B1167595) at the base of a deep gorge and a peripheral anionic site near the entrance. researchgate.net Studies have shown that human acetylcholinesterase can hydrolyze neutral substrates like phenyl acetate. nih.gov The hydrolysis of such substrates can be influenced by prior interactions of the enzyme with acetylcholine, suggesting complex kinetic behaviors. nih.gov Given that plasma esterases demonstrate activity against both phenylacetate and 1-naphthyl acetate, it is plausible that AChE can also catalyze the hydrolysis of this compound. nih.gov

Substrate specificity refers to the ability of an enzyme to catalyze a reaction with a limited range of substrates, while regioselectivity is the preference of an enzyme to act on a specific functional group among several identical ones in a molecule.

The specificity of esterases can vary widely. Some esterases exhibit broad substrate specificity, capable of hydrolyzing a wide array of esters. researchgate.net For instance, α-naphthyl acetate is often used as a non-specific substrate to detect general esterase activity. researchgate.net The shape and nature of the enzyme's binding site are critical determinants of its specificity. mdpi.com Lipases, for example, typically have a hydrophobic binding site that accommodates the acyl portion of the substrate, and the shape of this site dictates the preference for fatty acids of different lengths. mdpi.com

In contrast, other enzymes display very high substrate specificity. A prime example is Phenylacetate-CoA ligase (PaaK), which is highly specific for phenylacetate and shows minimal to no activity with other aromatic acids, even those with minor structural differences like 4-hydroxyphenylacetate. nih.govnih.gov This high degree of specificity arises from a precisely shaped active site that allows for optimal binding and orientation of only the target substrate.

Enzymatic Biocatalysis and Enantioselective Transformations

Enzymes are widely used as biocatalysts in organic synthesis due to their high selectivity, allowing for the creation of chiral molecules with high enantiomeric purity.

Kinetic resolution is a technique for separating a racemic mixture (an equal mixture of two enantiomers) by using a chiral catalyst, such as an enzyme, that reacts at a different rate with each enantiomer. This results in one enantiomer being consumed faster, leaving an excess of the slower-reacting enantiomer. Lipases are commonly used for this purpose due to their high enantioselectivity and stability in organic solvents. scielo.br

A well-studied analogue reaction is the kinetic resolution of racemic 1-phenylethanol (B42297) through esterification to form 1-phenylethyl acetate, or the reverse hydrolytic reaction. core.ac.ukresearchgate.net In this process, a lipase (B570770) such as Candida antarctica lipase B (CALB) selectively acylates one enantiomer of the alcohol (e.g., the (R)-enantiomer) at a much higher rate than the other, leaving the (S)-enantiomer unreacted. scielo.brscielo.br This yields an enantiomerically enriched ester and the remaining unreacted alcohol. The efficiency of this process can be very high, achieving excellent enantiomeric excess (ee). core.ac.uk This principle of enantioselective hydrolysis or esterification is directly applicable to chiral esters like those derived from phenylacetic acid, highlighting a potential application for this compound if a chiral center were present.

Interactions with Phenylacetate-CoA Ligases (PaaK)

Phenylacetate-CoA ligase (PaaK) is a key enzyme in the aerobic degradation pathway of phenylacetic acid in various bacteria. nih.gov It catalyzes the first step of this pathway: the ATP-dependent activation of phenylacetate to its coenzyme A thioester, phenylacetyl-CoA. nih.gov

The enzyme demonstrates a high degree of substrate specificity. Studies on PaaK from different bacterial sources, such as Azoarcus evansii and Thermus thermophilus, have shown that it is highly specific for phenylacetate. nih.govnih.gov Other aromatic or aliphatic acids are generally not utilized as substrates. nih.gov This specificity ensures that only phenylacetate enters the degradation pathway.

Kinetic analysis of PaaK has provided specific parameters for its substrates. For the enzyme from A. evansii, the apparent Km values for phenylacetate, ATP, and CoA were 14 µM, 60 µM, and 45 µM, respectively, with a turnover number (kcat) of 40 s⁻¹. nih.gov Similarly, for the enzyme from T. thermophilus, the apparent Km for phenylacetate was 50 µM. nih.gov Given the large, bulky naphthyl group in this compound, it is highly unlikely that this molecule would serve as a substrate for PaaK, which has an active site tailored specifically for the smaller phenylacetic acid molecule.

Table 2: Kinetic Parameters for Phenylacetate-CoA Ligase (PaaK)

Source OrganismSubstrateApparent Km (µM)kcat (s⁻¹)
Azoarcus evansiiPhenylacetate1440
Azoarcus evansiiATP6040
Azoarcus evansiiCoA4540
Thermus thermophilusPhenylacetate50N/A
Thermus thermophilusATP6N/A
Thermus thermophilusCoA30N/A
Data sourced from studies on PaaK from Azoarcus evansii nih.gov and Thermus thermophilus nih.gov.

Substrate Recognition and Binding in Adenylate-Forming Enzymes

Adenylate-forming enzymes are a vast superfamily that activates carboxylic acids by condensing them with ATP, which releases pyrophosphate. nih.gov This activation process forms a highly reactive carboxylate-adenylate intermediate. nih.gov This superfamily includes aryl-coenzyme A (CoA) ligases, which are responsible for activating aromatic compounds like phenylacetate. rhea-db.orgasm.org These enzymes are crucial in various metabolic pathways, such as the degradation of environmental pollutants. nih.govresearchgate.net

Structural Insights into Enzyme-Substrate Complexes

The catalytic mechanism of class I adenylate-forming enzymes, including those that act on phenylacetate and its analogues, involves significant conformational changes. These enzymes are typically composed of a large N-terminal domain and a smaller C-terminal domain, connected by a flexible hinge. nih.govproquest.com The active site is located at the interface between these two domains. nih.gov

Structural studies have revealed that these enzymes undergo a process known as domain alternation. proquest.com To catalyze the two-step reaction, the enzyme must adopt two distinct conformations: an adenylate-forming conformation and a thioester-forming conformation. proquest.com After the initial binding of the carboxylate substrate and ATP, the enzyme is in the adenylation conformation to facilitate the formation of the acyl-adenylate intermediate. Following this first step, the enzyme undergoes a large-scale domain rotation of approximately 140 degrees to transition into the thioester-forming conformation. proquest.com This movement repositions the reactive intermediate within the active site to allow for the subsequent reaction with CoA. This dynamic process ensures that the highly reactive intermediate is shielded from the solvent and efficiently channeled to the second reaction step. nih.gov

Development of Enzymatic Assays

Utilization as Chromogenic Substrates for Enzyme Activity Measurement

This compound and its close analogue, 1-naphthyl acetate, serve as effective chromogenic and fluorogenic substrates for measuring the activity of various hydrolytic enzymes, particularly carboxylesterases and acetylcholinesterase (AChE). researchgate.netnih.gov The principle of these assays is based on the enzymatic cleavage of the ester bond in the substrate. This hydrolysis reaction releases 1-naphthol (B170400), a compound that can be readily detected. researchgate.net

The use of these substrates allows for the quantification of enzyme activity, which is valuable in diverse applications, from fundamental enzyme kinetics to the development of biomarkers. For example, the hydrolysis of phenylacetate (PA) and 1-naphthyl acetate (NA) by plasma carboxylesterases has been characterized in various bird species to assess their potential as biomarkers for exposure to organophosphorus and carbamate (B1207046) insecticides, which are known inhibitors of these enzymes. nih.gov 1-naphthyl acetate is considered a better alternative substrate for AChE than the commonly used acetylthiocholine (B1193921) (ATCh) due to a lower Michaelis constant (Km), indicating a higher affinity for the enzyme. researchgate.net

Spectrophotometric and Fluorimetric Detection Methods

The enzymatic hydrolysis of this compound can be monitored using either spectrophotometric (colorimetric) or fluorimetric methods. creative-enzymes.comcreative-enzymes.com These detection techniques rely on the distinct optical properties of the product, 1-naphthol, compared to the parent substrate. researchgate.net

Spectrophotometric assays are a classic and widely used method for measuring enzyme activity due to their robustness and low cost. creative-enzymes.comthermofisher.com In this type of assay, the course of the reaction is followed by measuring changes in the absorbance of light by the reaction solution. creative-enzymes.comyoutube.com While 1-naphthol itself has a characteristic UV absorbance, colorimetric assays often involve a secondary chemical reaction to produce a visible color. The liberated 1-naphthol can be reacted with a chromogenic agent, such as the Folin-Ciocalteu reagent or a diazonium salt, to form a stable, colored product whose concentration can be measured with a spectrophotometer at a specific wavelength. scirp.orgresearchgate.net

Fluorimetric assays offer significantly higher sensitivity compared to spectrophotometric methods. creative-enzymes.comnih.gov This makes them particularly suitable for assays with small sample volumes or low enzyme concentrations. creative-enzymes.com The principle behind the fluorimetric detection of this compound hydrolysis is that the substrate is non-fluorescent, while the product, 1-naphthol, is a fluorescent molecule. researchgate.net The enzymatic reaction can be continuously monitored in real-time by measuring the increase in fluorescence intensity at the emission wavelength of 1-naphthol (around 465 nm) upon excitation at its specific excitation wavelength (around 322 nm).

Table 1: Detection Methods for Enzymatic Hydrolysis of this compound

MethodPrincipleMeasured ProductAdvantagesTypical Wavelengths
Spectrophotometry / ColorimetryFormation of a colored product from 1-naphthol via a secondary reaction. Absorbance is proportional to product concentration (Beer's Law). youtube.comColored derivative of 1-naphtholRobust, cost-effective, widely available instrumentation. creative-enzymes.comVisible range (e.g., 540 nm), dependent on the chromogenic agent used. rsc.org
FluorimetryThe non-fluorescent substrate is converted to a fluorescent product (1-naphthol). researchgate.net1-NaphtholHigh sensitivity, real-time monitoring, requires less sample/reagent. creative-enzymes.comnih.govExcitation: ~322-332 nm; Emission: ~465 nm. researchgate.netnih.gov

In Silico Approaches in Enzymatic Studies

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations have become a powerful computational tool for investigating enzyme-substrate interactions at an atomic level. nih.govfrontiersin.org These simulations provide detailed insights into the structural dynamics, stability, and binding mechanisms of enzyme-substrate complexes, complementing experimental findings. mdpi.com

In the context of this compound and its analogues, MD simulations have been employed to study their interaction with target enzymes. For example, an MD simulation of the 1-naphthyl acetate (1-NA) and acetylcholinesterase (AChE) complex demonstrated the formation of a stable complex over the simulation period. researchgate.net Such simulations can identify the key amino acid residues involved in stabilizing the ligand within the enzyme's active site. In the case of the hAChE-PEP complex, residues such as Trp86, Asp74, and Tyr124 were identified as crucial for ligand stabilization through hydrogen bonding and other interactions. researchgate.net

Furthermore, MD simulations have been used to delineate the mechanisms of product release from an enzyme's active site. Studies on arylmalonate decarboxylase have used atomistic MD simulations to map the release pathway of the product phenylacetate (PAC) through a solvent-accessible channel within the protein. nih.gov These computational approaches can also calculate the free energy barriers associated with substrate binding or product release, providing a rationale for the experimentally observed efficiency of an enzyme. nih.gov

Computational Docking for Ligand-Enzyme Interactions

Computational docking is a powerful molecular modeling technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used in drug discovery and design to understand the interactions between a ligand, such as this compound or its analogues, and the active site of a target enzyme. nih.gov The fundamental principle of computational docking is to simulate the binding process and estimate the binding affinity, which is often represented by a scoring function. mdpi.com

The process typically involves the three-dimensional structures of both the ligand and the enzyme, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted through homology modeling. researchgate.net Docking algorithms then explore various possible conformations of the ligand within the enzyme's binding site and calculate the binding energy for each conformation. mdpi.com

For a molecule like this compound, a docking study would aim to predict how the naphthyl and phenyl groups orient within the hydrophobic pockets of an enzyme's active site. The ester linkage would be a critical point of interaction, potentially forming hydrogen bonds or undergoing nucleophilic attack by catalytic residues, leading to hydrolysis. The interactions are driven by various forces, including hydrophobic, van der Waals, electrostatic, and hydrogen bonding interactions. researchgate.net

The insights gained from such computational studies are instrumental in understanding the structure-activity relationships of a series of compounds and in designing new molecules with improved affinity and specificity for a target enzyme. nih.gov For example, docking studies on inhibitors of farnesyltransferase, a zinc metalloenzyme, have successfully predicted binding modes that were later confirmed by X-ray crystallography. nih.gov These studies highlight the potential of computational docking to guide the development of novel enzyme inhibitors.

Table 1: Key Terminology in Computational Docking

TermDescription
Ligand A molecule that binds to a larger molecule, such as a receptor or enzyme.
Receptor A protein or other macromolecule that a ligand binds to, initiating a biological response.
Binding Site The specific region of a receptor or enzyme where a ligand binds.
Docking Score A numerical value calculated by a scoring function that estimates the binding affinity between a ligand and a receptor.
Pose A specific orientation and conformation of a ligand within the binding site of a receptor.
Molecular Dynamics A computational simulation technique that models the movement of atoms and molecules over time.

Table 2: Examples of Enzymes Studied with Naphthalene (B1677914) or Phenyl-Containing Ligands

Enzyme/ReceptorLigand ClassResearch Focus
Human Adenosine A2A Receptor1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea/thiourea derivativesUnderstanding binding interactions for potential antiparkinsonian agents. nih.gov
FarnesyltransferasePeptidomimetic and non-peptidomimetic inhibitorsPredicting inhibitor binding modes to guide drug design. nih.gov
Aryl Hydrocarbon ReceptorChlorinated PhenylacrylonitrilesInvestigating ligand-receptor interactions and binding mechanisms. researchgate.net

It is important to note that while computational docking is a valuable tool, its predictions are theoretical and require experimental validation through biochemical and biophysical assays. nih.gov

Theoretical and Computational Chemistry Studies of 1 Naphthyl Phenylacetate Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-naphthyl phenylacetate (B1230308), these methods reveal details about its three-dimensional shape, orbital energies, and the distribution of electrons, which collectively govern its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry of molecules with high accuracy. scispace.com The process involves finding the lowest energy arrangement of atoms in space, which corresponds to the most stable molecular structure. For aromatic esters like 1-naphthyl phenylacetate, DFT calculations are essential for determining key structural parameters such as bond lengths, bond angles, and dihedral angles.

Studies on analogous compounds, such as 1-phenylnaphthalene, have utilized the B3LYP functional with basis sets like 6-31+G(d,p) and cc-pVTZ to perform geometry optimizations. nist.gov For this compound, a similar level of theory would be employed. The optimization would precisely define the spatial relationship between the naphthyl and phenyl rings. A key parameter is the dihedral angle between the plane of the naphthalene (B1677914) ring and the phenyl ring of the phenylacetate group. In the related 1-phenylnaphthalene, this angle has been computationally determined to be approximately 58-60°. researchgate.net This non-planar arrangement arises from the steric hindrance between the hydrogen atoms on the two aromatic systems, which forces them into a twisted conformation to minimize repulsion. The ester linkage introduces its own structural characteristics, with the geometry around the carbonyl group being planar.

Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of analogous structures. Actual values would require specific calculations for this compound.

Parameter Predicted Value Description
C-O (ester) Bond Length ~1.36 Å Length of the single bond between the naphthyl oxygen and carbonyl carbon.
C=O (ester) Bond Length ~1.21 Å Length of the double bond of the carbonyl group.
Naphthyl-Phenyl Dihedral Angle 55-65° The twist angle between the planes of the two major aromatic rings.

These computational geometry optimizations provide a foundational model of the molecule's structure, which is crucial for further analysis of its electronic properties and reactivity. mdpi.comnih.govresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals determine a molecule's ability to act as an electron donor or acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. dntb.gov.ua

For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system, which serves as the principal electron donor. ed.ac.uk The LUMO, conversely, would likely be distributed across the phenylacetate portion, particularly the phenyl ring and the carbonyl group, which act as the electron-accepting part of the molecule. An intramolecular charge transfer can occur upon electronic excitation, where an electron is promoted from the HOMO (naphthyl group) to the LUMO (phenylacetate group).

DFT calculations can precisely determine the energies of these orbitals. In similar naphthalene-based derivatives, the HOMO-LUMO energy gap is typically in the range of 3-4 eV. dntb.gov.ua A smaller gap suggests higher reactivity and a greater ease of electronic excitation.

Table 2: Predicted Frontier Orbital Properties of this compound

Property Predicted Characteristic Significance
HOMO Energy -5.5 to -6.5 eV Represents the molecule's ionization potential or electron-donating ability.
LUMO Energy -1.5 to -2.5 eV Represents the molecule's electron affinity or electron-accepting ability.
HOMO-LUMO Gap (ΔE) 3.5 to 4.5 eV Indicates kinetic stability and the energy required for electronic excitation.
HOMO Localization Naphthalene Ring The π-system of the naphthyl group is the primary site of electron donation.

| LUMO Localization | Phenylacetate Group | The π-system of the phenyl ring and the C=O group are the primary sites of electron acceptance. |

The distribution of electron density within a molecule dictates its electrostatic potential and polarity. Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom, providing a quantitative picture of electron distribution. uni-muenchen.deq-chem.com This analysis translates the complex quantum mechanical wavefunction into a more intuitive Lewis structure representation of localized bonds and lone pairs. wisc.edu

In this compound, the electronegative oxygen atoms of the ester group are expected to carry significant negative partial charges. The carbonyl carbon, being bonded to two highly electronegative oxygen atoms, will consequently have a substantial positive partial charge, making it an electrophilic center. The carbon atoms of the aromatic rings will have smaller, varying charges depending on their position, while the hydrogen atoms will be slightly positive. This charge distribution is critical for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack.

Table 3: Predicted Natural Atomic Charges for Key Atoms in this compound Note: Charges are represented in elementary charge units (e) and are illustrative based on NBO analysis of similar functional groups.

Atom Location Predicted Natural Charge (e) Chemical Role
O Carbonyl Oxygen -0.5 to -0.7 Nucleophilic center, H-bond acceptor
O Ether Oxygen (ester) -0.4 to -0.6 Nucleophilic center
C Carbonyl Carbon +0.6 to +0.8 Electrophilic center
C Naphthyl Ring (average) -0.1 to -0.2 Part of the electron-rich π-system

This detailed charge map is invaluable for predicting how the molecule will interact with solvents, catalysts, or other reactants.

Energetic Analysis of Intermediates and Transition States

Computational chemistry is also a powerful tool for exploring the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out entire reaction pathways and determine their feasibility.

The standard enthalpy of formation (ΔH°f) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.orglibretexts.org While direct experimental data for this compound may not be readily available, computational methods can provide reliable estimates. Furthermore, detailed experimental and computational thermochemical studies have been performed on the closely related compound 1-phenylnaphthalene, providing a strong basis for understanding the energetic properties of this class of molecules. nist.gov

For 1-phenylnaphthalene, thermodynamic properties such as heat capacity (Cp,m), standard molar enthalpy (H°m), and standard molar entropy (S°m) have been determined through a combination of calorimetry and statistical calculations based on DFT results. nist.gov These values are crucial for chemical engineering applications and for calculating the thermodynamics of reactions involving the compound.

Table 4: Standard Molar Thermodynamic Properties for 1-Phenylnaphthalene (Ideal Gas State at T = 298.15 K) Data from a study on 1-phenylnaphthalene, a structurally similar compound. nist.gov

Property Value Units
Standard molar heat capacity, C°p,m 231.89 J·K⁻¹·mol⁻¹
Standard molar entropy, S°m 461.38 J·K⁻¹·mol⁻¹

These data illustrate the type of detailed thermochemical information that can be derived from computational studies, which are essential for predicting reaction enthalpies and Gibbs free energies. nih.govnih.gov

Understanding a chemical reaction mechanism involves identifying all intermediates and the transition states that connect them. Computational modeling can map the potential energy surface of a reaction, with reactants and products residing in energy minima and transition states at saddle points. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which governs the reaction rate.

A key reaction for an ester like this compound is hydrolysis, which would yield 1-naphthol (B170400) and phenylacetic acid. A computational study of this reaction would proceed by:

Modeling Reactants: Optimizing the geometries of this compound and the attacking nucleophile (e.g., a water molecule or hydroxide (B78521) ion).

Locating the Transition State (TS): Searching for the transition state structure corresponding to the nucleophilic attack on the electrophilic carbonyl carbon. This typically involves forming a tetrahedral intermediate. The TS is a first-order saddle point on the potential energy surface.

Calculating the Energy Barrier: The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the initial reactants. Lower barriers indicate faster reactions. peerj.com

For example, in the hydrolysis of phenylacetate derivatives, computational studies can elucidate the multi-step process involving the formation and breakdown of a tetrahedral intermediate. nih.govnih.gov The energy barriers calculated through these models can then be used to predict reaction rates and understand how substituents on the aromatic rings might influence reactivity. These theoretical models provide a molecular-level narrative of the reaction, revealing bond-making and bond-breaking processes that are often impossible to observe directly through experiment.

Simulations of Dynamic Processes

Theoretical and computational chemistry provides powerful tools to investigate the transient, energetic, and structural properties of molecules that are often difficult or impossible to probe through experimental means alone. In the study of this compound and related systems, computational simulations are crucial for understanding dynamic processes such as the behavior of reactive intermediates and predicting spectroscopic characteristics.

Modeling of Radical and Ion Pair Lifetimes and Trajectories

The photochemical reactions of phenylacetate esters often proceed through the formation of short-lived radical and ion pairs. Understanding the dynamics of these species is key to elucidating reaction mechanisms and predicting product distributions. Computational modeling allows for the detailed investigation of the lifetimes and trajectories of these transient species within the confines of a solvent cage.

Research on the closely related compound, 1-Naphthyl (R)-2-phenylpropanoate, provides significant insights into the in-cage motions of the singlet prochiral 1-naphthoxy/1-phenylethyl radical pairs. researchgate.net These radical pairs are formed following the photo-Fries or photo-Claisen-type reactions. researchgate.net The study of these systems in n-alkanes of varying viscosities has revealed detailed information about the competitive motions within the solvent cage during the very short lifetimes of the radical pairs. researchgate.net

Analyses of the reaction products indicate that the initial orientation of the radicals at the moment of their formation significantly influences the stereochemistry of the final products. researchgate.net For instance, in hexane, photo-Claisen products can retain a significant enantiomeric excess. researchgate.net As solvent viscosity increases, the regio- and stereoselectivities of the reactions reach a plateau, suggesting that the rates of radical-radical bond formation and the translational or tumbling motions within the solvent cage reach an asymptotic limit. researchgate.net These experimental observations, when coupled with computational modeling, provide a detailed picture of how radical pairs move and interact over very short timescales and distances. researchgate.net

The dynamics of charge separation and recombination are fundamental to the lifetime of radical ion pairs. Studies on related systems have shown that the rate constants for charge separation are dependent on the oxidation potentials of neighboring molecular moieties, leading to the formation of a contact radical ion pair where the positive charge is localized. nih.gov The subsequent charge recombination rates are influenced by the identity of both the first and second nearest-neighbor groups. nih.gov The stability of these contact radical ion pairs is influenced by interactions with their immediate surroundings and the low effective dielectric constant experienced by the pair, which favors Coulombic attraction and hinders charge migration. nih.gov

Table 1: Factors Influencing Radical and Ion Pair Dynamics

Factor Influence on Lifetimes and Trajectories
Solvent Viscosity Affects the rates of translational and rotational motions of the radical pair within the solvent cage, influencing regio- and stereoselectivity. researchgate.net
Initial Radical Orientation The initial geometry of the radical pair upon formation can dictate the stereochemical outcome of the reaction products. researchgate.net
Neighboring Group Oxidation Potentials Determines the rate constants for charge separation in the formation of radical ion pairs. nih.gov
Nearest-Neighbor Identity Influences the rate constants for charge recombination. nih.gov

| Local Dielectric Constant | A low effective dielectric constant stabilizes contact radical ion pairs through Coulombic attraction, preventing charge migration. nih.gov |

Vibrational Analysis and Spectroscopic Property Prediction

Computational vibrational analysis is a powerful tool for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate the vibrational frequencies and intensities of a molecule in its ground state. nih.gov These theoretical calculations provide a basis for the interpretation and assignment of experimentally obtained infrared (IR) and Raman spectra.

For a molecule like this compound, a typical computational approach would involve geometry optimization using a method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com Following optimization, a frequency analysis is performed, which not only predicts the vibrational spectra but also confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). researchgate.net

The calculated vibrational frequencies are often systematically scaled to correct for anharmonicity and the approximate nature of the theoretical methods, allowing for a more accurate comparison with experimental data. nih.gov The total energy distribution (TED) analysis can then be used to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (e.g., stretching, bending, and torsion) to each normal mode of vibration. nih.gov

Beyond vibrational frequencies, these computational studies can also predict other spectroscopic properties. For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the electronic structure and the nature of electronic transitions within the molecule. nih.gov The HOMO-LUMO energy gap is a key parameter that can be related to the chemical reactivity and the wavelength of electronic absorption in the UV-visible spectrum. nih.govmdpi.com Furthermore, theoretical calculations can predict nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental data to confirm the molecular structure. mdpi.com

Table 2: Predicted Spectroscopic Data from a Hypothetical DFT Study of this compound

Spectroscopic Property Predicted Information Computational Method
Infrared (IR) Frequencies Wavenumbers and intensities of fundamental vibrational modes. DFT (e.g., B3LYP/6-311++G(d,p)) nih.govmdpi.com
Raman Frequencies Wavenumbers and intensities of Raman active modes. DFT (e.g., B3LYP/6-311++G(d,p)) nih.gov
Vibrational Mode Assignments Detailed description of the atomic motions for each vibrational frequency. Total Energy Distribution (TED) Analysis nih.gov
UV-Visible Absorption Prediction of electronic transition wavelengths (λmax) based on the HOMO-LUMO energy gap. Time-Dependent DFT (TD-DFT) researchgate.net

| NMR Chemical Shifts | Prediction of 1H and 13C chemical shifts. | GIAO method with DFT mdpi.com |

These computational approaches provide a comprehensive theoretical framework for understanding the dynamic and spectroscopic properties of this compound, complementing and guiding experimental investigations.

Applications in Chemical Research and As Chemical Probes

Probes for Mechanistic Organic Chemistry

1-Naphthyl phenylacetate (B1230308) and its derivatives serve as insightful probes for elucidating the intricate details of organic reaction mechanisms.

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orgviu.ca The equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted reactant. wikipedia.org The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a particular reaction to these substituent effects. viu.cawalisongo.ac.id

Reactions with a positive ρ value are accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. Conversely, reactions with a negative ρ value are favored by electron-donating groups, suggesting the development of a positive charge. viu.ca

In the context of 1-Naphthyl phenylacetate, Hammett-type analyses can be conceptually applied to understand reactions involving the ester functionality, such as hydrolysis. By systematically introducing substituents on the phenyl ring of the phenylacetate moiety, researchers can probe the electronic demands of the transition state. For instance, in the alkaline hydrolysis of substituted ethyl benzoates, a related class of esters, a positive ρ value is observed, consistent with the development of negative charge on the carbonyl oxygen in the rate-determining step. libretexts.org A similar study on substituted phenylacetates also yielded a positive ρ value, demonstrating the transmission of electronic effects from the aromatic ring to the reaction center. walisongo.ac.id

Parameter Description
k or K The rate or equilibrium constant for a reaction with a substituted aromatic reactant.
k₀ or K₀ The rate or equilibrium constant for the corresponding reaction with the unsubstituted reactant.
σ (sigma) The substituent constant, which quantifies the electronic effect (both resonance and inductive) of a substituent.
ρ (rho) The reaction constant, which measures the susceptibility of a reaction to the electronic effects of substituents.

While specific Hammett studies on this compound are not extensively documented in readily available literature, the principles derived from studies on analogous aromatic esters provide a clear framework for how it could be used to investigate charge distribution in transition states. The naphthyl group, with its extended π-system, can also influence the electronic environment of the ester, although the standard Hammett treatment is primarily focused on substituents on a single benzene ring.

Photochemical reactions of esters like this compound can lead to the formation of radical pairs, transient species that are crucial intermediates in many chemical and biological processes. arxiv.org The study of the behavior of these radical pairs, including their in-cage motions and subsequent reactions, provides fundamental insights into reaction dynamics.

Research on the closely related compound, 1-naphthyl (R)-2-phenylpropanoate, has demonstrated the utility of such molecules in probing radical pair dynamics. researchgate.net Irradiation of this compound leads to the formation of a singlet chiral 1-naphthoxy/2-phenylpropanoyl radical pair, which can then decarbonylate to form a 1-naphthoxy/1-phenylethyl radical pair. researchgate.net The subsequent recombination and rearrangement products, such as those from photo-Fries and photo-Claisen-type reactions, provide a stereochemical and regiochemical record of the radical pair's behavior within the solvent cage. researchgate.net

Key insights that can be gained from such studies include:

In-cage motions: Analysis of the product distribution and stereochemistry reveals information about the translational and rotational motions of the radicals relative to each other before they either recombine or escape the solvent cage. researchgate.net

Solvent effects: The viscosity of the solvent can influence the dynamics of the radical pair, affecting the rates of bond formation versus radical motion. researchgate.net

Initial orientation: The stereochemical outcome of the reaction can be sensitive to the initial orientation of the radicals at the moment of their formation. researchgate.net

These studies are significant for understanding how the local environment and the inherent properties of the radicals govern the outcome of a reaction. The principles derived from the study of 1-naphthyl (R)-2-phenylpropanoate are directly applicable to understanding the potential photochemical behavior of this compound and its utility as a probe for radical pair dynamics.

Chemical Tools in Analytical Chemistry

The distinct chemical features of this compound, particularly the naphthyl group, make it and its derivatives valuable reagents in analytical chemistry for tasks such as determining the absolute configuration of chiral molecules and enhancing analytical signals.

Determining the absolute configuration of chiral molecules is a critical task in many areas of chemistry, particularly in the pharmaceutical sciences. spark904.nl One powerful technique for this purpose is NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs). nih.gov These agents are enantiomerically pure compounds that react with the chiral analyte to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts, allowing for the determination of the enantiomeric composition and, in many cases, the absolute configuration of the analyte. nih.gov

While this compound itself is not a CDA, its constituent naphthyl moiety is a key component in highly effective CDAs. For example, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is an excellent derivatizing reagent for determining the absolute configurations of chiral alcohols. tcichemicals.comresearchgate.net The naphthalene (B1677914) ring in these reagents provides a strong anisotropic effect, which causes significant and predictable chemical shift differences (Δδ values) in the ¹H-NMR spectra of the resulting diastereomeric esters. tcichemicals.com By analyzing these Δδ values, the spatial arrangement of the groups around the chiral center of the alcohol can be deduced. tcichemicals.com

The general procedure involves:

Reacting the chiral alcohol with both enantiomers of the CDA to form two diastereomers.

Acquiring the ¹H-NMR spectra of each diastereomer.

Calculating the chemical shift differences (Δδ = δR - δS) for the protons of the alcohol moiety.

Applying an empirical model based on the signs of the Δδ values to assign the absolute configuration. tcichemicals.com

This method offers a valuable alternative to X-ray crystallography, especially when suitable single crystals of the analyte cannot be obtained. researchgate.netmdpi.com

The naphthyl group in this compound is a fluorophore and a chromophore, properties that are highly advantageous for analytical detection. Compounds containing a naphthyl moiety often exhibit strong UV absorbance and fluorescence, which can be exploited to enhance the sensitivity of analytical methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis.

Furthermore, the hydrolysis of naphthyl esters, such as 1-Naphthyl acetate (B1210297), can be used to create sensitive detection systems. 1-Naphthyl acetate is a well-known chromogenic substrate for acetylcholinesterase (AChE). medchemexpress.com The enzymatic hydrolysis of the ester produces 1-naphthol (B170400), which can then react with a colorimetric reagent to produce a colored product. medchemexpress.com The intensity of the color is proportional to the enzyme activity. This principle can be used for various applications, including the detection of organophosphorus pesticides, which are potent inhibitors of AChE. medchemexpress.com

In a similar vein, this compound could potentially be used as a substrate for other esterases, with the release of 1-naphthol providing a detectable signal. Additionally, the luminescent properties of naphthyl compounds have been utilized in the development of kinetic methods for their determination. For instance, a method for the determination of 1-naphthylacetic acid using micellar-stabilized room-temperature phosphorescence has been developed, demonstrating the utility of the naphthyl group's spectroscopic properties for sensitive and rapid analytical measurements. nih.gov

Analytical Application Role of Naphthyl Moiety Example Compound
Chiral Derivatization Induces strong magnetic anisotropy for NMR-based configurational analysis.2-methoxy-2-(1-naphthyl)propionic acid
Chromogenic/Fluorogenic Substrate Forms a detectable product (1-naphthol) upon enzymatic hydrolysis.1-Naphthyl acetate
Enhanced Detection Provides strong UV absorbance and fluorescence/phosphorescence for sensitive detection.1-Naphthylacetic acid

Substrates for Enzymatic Biocatalysis Development

Biocatalysis, the use of enzymes to catalyze chemical reactions, has become a cornerstone of green and sustainable chemistry. ua.es Enzymes offer remarkable selectivity (chemo-, regio-, and enantioselectivity) under mild reaction conditions. whiterose.ac.ukuni-greifswald.de The development of new biocatalytic processes often involves screening for enzymes that can act on novel substrates or engineering existing enzymes for improved activity and stability.

This compound, as an ester, is a potential substrate for a wide range of hydrolytic enzymes, particularly lipases and esterases. These enzymes are widely used in industrial applications for the synthesis of chiral alcohols and other fine chemicals. uni-greifswald.de The hydrolysis or transesterification of this compound by an enantioselective enzyme could potentially be used for the kinetic resolution of a chiral alcohol or acid component, if one were incorporated into its structure.

The development of biocatalysts for the transformation of aromatic compounds is an active area of research. For example, recent studies have identified enzymes capable of degrading 1-naphthylamine, a related aromatic compound. elifesciences.org This research highlights the existence of enzymatic pathways for the functionalization and degradation of naphthyl-containing molecules. A glutamine synthetase-like enzyme was found to catalyze the initial glutamylation of 1-naphthylamine, demonstrating the broad substrate tolerance that can be found in microbial enzymes. elifesciences.org

Screening of enzyme libraries for activity on this compound could lead to the discovery of novel esterases with unique substrate specificities or enantioselectivities. The release of 1-naphthol upon hydrolysis provides a convenient spectroscopic handle for high-throughput screening assays. The identification of such enzymes could be valuable for synthetic applications and for the development of bioremediation strategies for related aromatic esters.

Design of Improved Enzymatic Assays

This compound serves as a valuable substrate in the design of enzymatic assays, particularly for the detection and characterization of carboxylesterases. These enzymes are ubiquitous in biological systems and play crucial roles in the metabolism of various esters. The use of 1-naphthyl esters, in general, has been established in esterase determinations. nih.gov The hydrolysis of this compound by a carboxylesterase yields 1-naphthol and phenylacetate. The production of 1-naphthol can be monitored, often through the use of a chromogenic coupling agent, to quantify enzyme activity.

The design of improved enzymatic assays often focuses on enhancing sensitivity, specificity, and throughput. Utilizing this compound can contribute to these improvements in several ways. The kinetic properties of this compound hydrolysis by a specific carboxylesterase can be compared to those of other substrates, such as 1-naphthyl acetate, to select the most suitable substrate for a particular application. For instance, differences in Km and Vmax values can influence the dynamic range and sensitivity of an assay.

A study on the plasma of various wild bird species characterized the hydrolyzing activities of carboxylesterases using both phenylacetate and 1-naphthyl acetate as substrates. nih.gov This research highlights the utility of these types of esters in biomarker studies, for example, to monitor exposure to organophosphorus and carbamate (B1207046) insecticides which are known inhibitors of carboxylesterases. nih.gov While this study did not use this compound directly, it establishes the principle of using such substrates for monitoring enzyme activity in biological samples. nih.gov The combination of the naphthyl and phenylacetyl moieties in a single molecule could offer unique substrate specificity for certain esterases, allowing for the development of more selective assays.

The following table summarizes the enzymatic hydrolysis of this compound and a related substrate, 1-naphthyl acetate, which is frequently used in carboxylesterase assays.

SubstrateEnzymeProductsAssay Principle
This compoundCarboxylesterase1-Naphthol, PhenylacetateSpectrophotometric detection of 1-naphthol after reaction with a coupling agent (e.g., Fast Blue RR salt).
1-Naphthyl acetateCarboxylesterase1-Naphthol, AcetateSpectrophotometric detection of 1-naphthol after reaction with a coupling agent. pubcompare.ai

Conceptual Linkages to Synthetic Auxins and Chemical Biology Tools

Phenylacetic Acid and Naphthalene Acetic Acids as Auxin Analogues in Plant Research

A conceptual link to the biological relevance of this compound can be drawn from its constituent parts: the naphthalene and phenylacetic acid moieties. Both Phenylacetic acid (PAA) and Naphthalene Acetic Acid (NAA) are well-characterized auxins, a class of plant hormones that play a central role in regulating plant growth and development.

Phenylacetic acid is a naturally occurring auxin found in a wide variety of plants, from vascular to non-vascular species. nih.govwikipedia.org While its biological activity is generally considered to be lower than that of the most prominent auxin, indole-3-acetic acid (IAA), the endogenous levels of PAA in many plant tissues are significantly higher. nih.govresearchgate.net PAA has been shown to regulate the same set of auxin-responsive genes as IAA, acting through the same TIR1/AFB signaling pathway. nih.gov Its physiological roles include the promotion of root growth and development. nih.gov

Naphthalene Acetic Acid (NAA) is a synthetic auxin that is widely used in horticulture and plant tissue culture. localgardener.orgplantgrowthhormones.comwikipedia.org It is a component of many commercial products used to promote root formation in cuttings, to thin fruit, and to prevent premature fruit drop. localgardener.orgwikipedia.orgagriplantgrowth.com NAA is known to be effective in inducing the formation of adventitious roots and can be added to plant culture media to stimulate callus formation and organogenesis. localgardener.orgplantmedia.com

The structural similarities of the hydrolysis products of this compound to these two important auxins are notable. This connection suggests potential applications of this compound in plant biology research, for instance, as a precursor for the controlled release of PAA or a naphthalene-containing compound in plant systems.

The table below compares the auxin activities of Phenylacetic Acid and Naphthalene Acetic Acid.

CompoundTypeKey Functions in Plant Research
Phenylacetic Acid (PAA)Natural AuxinRegulates gene expression, promotes root development. nih.govnih.gov
Naphthalene Acetic Acid (NAA)Synthetic AuxinPromotes rooting of cuttings, fruit thinning, prevents premature fruit drop, used in tissue culture. localgardener.orgwikipedia.orgagriplantgrowth.com

Photoremovable Protecting Groups (Conceptual Basis)

The concept of photoremovable protecting groups (PPGs), also known as photocages, is a powerful tool in chemical biology. mdpi.comnih.gov A PPG is a light-sensitive moiety that is covalently attached to a biologically active molecule, rendering it temporarily inactive. mdpi.comrhhz.net Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule with high spatiotemporal precision. mdpi.comresearchgate.net This "uncaging" process allows researchers to control biological processes in a non-invasive manner. rhhz.net

The key features of an effective PPG include:

Stability: The caged compound should be stable under physiological conditions in the absence of light.

Efficient Cleavage: The photoreaction should proceed with a high quantum yield, meaning that a large fraction of the absorbed photons leads to the release of the active molecule. nih.gov

Clean Reaction: The photolysis byproducts should be non-toxic and not interfere with the biological system under investigation. mdpi.com

Wavelength Specificity: Ideally, the PPG should be cleaved by light at a wavelength that is not absorbed by and does not damage the biological sample, often in the near-UV to visible range. nih.gov

The structure of this compound contains a naphthyl chromophore, which is known to be photoactive. Arylcarbonylmethyl groups, which bear a structural resemblance to the phenylacetyl portion of the molecule, have been investigated for their potential as photoremovable protecting groups for carboxylic acids. nih.govacs.org The ester linkage in this compound could, in principle, be susceptible to photocleavage.

Conceptually, this compound could serve as a photoremovable protecting group for either 1-naphthol or phenylacetic acid. Irradiation could lead to the release of phenylacetic acid, a known auxin, allowing for the light-controlled modulation of plant growth. Alternatively, the release of 1-naphthol could be utilized in other chemical or biological applications. While the specific use of this compound as a PPG has not been extensively documented, its structure aligns with the fundamental principles of photocage design. The photo-Fries rearrangement of 1-naphthyl esters is a known photochemical reaction that proceeds via radical intermediates upon irradiation, indicating the photosensitivity of this class of compounds. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1-Naphthyl phenylacetate (B1230308) often involves the esterification of 1-naphthol (B170400) with phenylacetic acid, a process that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing greener and more efficient synthetic routes. This includes the exploration of novel catalytic systems, such as enzymatic and nanocatalysts, which can offer higher yields and selectivity under milder reaction conditions. Additionally, the use of alternative, renewable starting materials and solvent-free reaction conditions are key areas of investigation to enhance the sustainability of its production.

A significant challenge lies in the development of catalytic systems that can operate with high efficiency and be easily recycled. The principles of green chemistry, such as atom economy and the reduction of derivatives, are central to these new methodologies. The goal is to create a synthetic process that is not only environmentally benign but also economically viable on an industrial scale.

Advanced Time-Resolved Spectroscopic Probing of Ultrafast Photoreactions

The photochemical behavior of 1-Naphthyl phenylacetate, particularly its photodecarboxylation, presents a rich area for investigation using advanced spectroscopic techniques. researchgate.net The photolysis of this ester leads to the formation of radical coupling products following the loss of carbon dioxide. researchgate.net Understanding the intricate dynamics of these ultrafast reactions requires sophisticated tools.

Future research will likely employ femtosecond transient absorption and time-resolved infrared spectroscopy to directly observe the fleeting intermediates and transition states involved in the photochemical processes. These techniques will provide unprecedented detail into the reaction mechanisms, including the dynamics of bond cleavage and formation. Such studies are crucial for a complete understanding of the factors that govern the efficiency and selectivity of the photoreactions of this compound.

Rational Design of Enzymatic Biocatalysts for Targeted Transformations

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high specificity and mild reaction conditions. For this compound, the rational design of enzymatic biocatalysts holds immense promise for targeted chemical transformations. This involves the use of computational protein design and directed evolution techniques to create enzymes with tailored activities.

Researchers are exploring the development of novel hydrolases for the selective cleavage or formation of the ester bond in this compound. Furthermore, the engineering of enzymes to perform novel, non-natural reactions with this substrate could lead to the synthesis of valuable new compounds. The integration of bioinformatics and molecular modeling will be instrumental in predicting and guiding the necessary mutations to achieve the desired catalytic functions.

Integration of Multi-Scale Computational Approaches for Complex Chemical Systems

Computational chemistry provides a powerful lens through which to examine the complex behavior of molecules like this compound. Future research will increasingly rely on the integration of multi-scale computational approaches to model its properties and reactivity. This involves combining high-level quantum mechanical calculations, which can accurately describe electronic structure and reaction pathways, with classical molecular dynamics simulations to study the behavior of the molecule in larger, more complex environments.

These integrated computational models will be invaluable for understanding everything from the fundamental photochemical reactions to the interactions of this compound with biological systems or within materials. This synergy between different computational methods will enable a more holistic and predictive understanding of its chemical behavior.

Exploration of this compound in Material Science and Advanced Functional Molecules

The unique photophysical properties of the naphthyl group make this compound an interesting building block for the development of advanced functional materials. Future research in this area will focus on incorporating this molecule into polymers and other molecular assemblies to create materials with novel optical and electronic properties.

Potential applications include the development of organic light-emitting diodes (OLEDs), chemical sensors, and photoresponsive materials. The ability to tune the properties of these materials by modifying the structure of this compound offers a high degree of versatility. The exploration of its use in the creation of supramolecular structures and coordination polymers is also a promising avenue of research.

Expansion of Chemical Biology Applications through Derivatization and Probe Development

In the realm of chemical biology, this compound serves as a versatile scaffold for the development of molecular probes and therapeutic agents. Its ester linkage can be designed to be cleaved by specific enzymes, allowing for the targeted release of fluorescent reporters or bioactive molecules within a cellular environment.

Future work will focus on the synthesis of a diverse library of this compound derivatives with varied functionalities. These derivatives can be used to develop probes for enzyme activity, imaging agents for biological processes, and as potential drug delivery systems. The strategic modification of the naphthyl and phenyl groups will be key to tailoring the properties of these molecules for specific biological applications.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for 1-Naphthyl phenylacetate, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis of phenylacetate derivatives typically involves esterification reactions. For example, phenylacetate can be synthesized via carbonyl chloride-mediated reactions using sodium hydroxide and carbon monoxide with cobalt carbonyl as a catalyst . To ensure reproducibility, experimental protocols must include detailed descriptions of reagent stoichiometry, reaction conditions (temperature, pH, solvent), and purification steps (e.g., distillation or chromatography). Documentation of intermediate characterization (e.g., NMR, FTIR) is critical, as outlined in scientific writing guidelines for experimental reproducibility .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for assessing purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic and ester functional groups. X-ray crystallography may be used for crystalline derivatives. Quantitative analysis of impurities should follow ICH guidelines, with validation parameters including linearity, LOD/LOQ, and recovery rates .

Q. What in vitro models are commonly used to assess the anticancer activity of this compound?

  • Methodological Answer : Human cancer cell lines (e.g., osteosarcoma, prostate cancer) are treated with varying concentrations of the compound to evaluate growth inhibition (via MTT assays) and apoptosis (via flow cytometry for Annexin V/PI staining). Dose-response curves and IC₅₀ values should be calculated. Studies must include controls for solvent effects and validate results across multiple cell lines to ensure biological relevance .

Advanced Research Questions

Q. How can molecular dynamics simulations be optimized to predict the physicochemical properties of this compound accurately?

  • Methodological Answer : Force field parameterization (e.g., GAFF-LCFF) must account for non-bonded interactions, particularly Lennard-Jones potentials for aromatic carbons and ester linkages. Adjustments to well-depth parameters (eij) for carbonyl oxygen and aromatic carbons improve predictions of density and enthalpy of vaporization (DvapH). Validation against experimental data (e.g., X-ray diffraction, calorimetry) is essential to ensure transferability across chemical environments .

Q. What methodological strategies resolve contradictions in reported toxicological data of phenylacetate derivatives?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from differences in exposure routes (oral vs. dermal) or species-specific metabolism. Systematic reviews should employ meta-analysis frameworks to harmonize data, while in vitro assays (e.g., hepatocyte cytotoxicity) can isolate compound-specific effects from confounding factors. Chronic toxicity gaps require long-term rodent studies with histopathological endpoints, adhering to OECD guidelines .

Q. How does the metabolic processing of this compound in bacterial pathways inform its environmental persistence?

  • Methodological Answer : Aerobic degradation pathways can be mapped using Pseudomonas spp. cultures grown in minimal media with phenylacetate as the sole carbon source. Metabolomic profiling (via LC-MS) identifies intermediates like phenylacetyl-CoA. Fitness assays under varying oxygen levels and gene knockout studies (e.g., paaK mutants) elucidate rate-limiting enzymatic steps. Biodegradation kinetics (half-life, mineralization rates) should be modeled under environmentally relevant conditions .

Experimental Design & Data Analysis

Q. How should researchers design dose-escalation studies for this compound to minimize neurotoxicity risks observed in clinical trials?

  • Methodological Answer : Phase I trials should adopt adaptive designs with pharmacokinetic (PK) monitoring to avoid drug accumulation. Nonlinear PK models (e.g., Michaelis-Menten kinetics) predict saturation thresholds for metabolic enzymes. Safety endpoints include EEG monitoring for neurotoxicity and plasma concentration-time curves to adjust dosing intervals. Preclinical data from rat models showing cerebellar atrophy at high doses must inform maximum tolerated dose (MTD) calculations .

Q. What statistical approaches are suitable for analyzing gene expression changes induced by this compound in cancer cells?

  • Methodological Answer : RNA-seq data should undergo differential expression analysis (e.g., DESeq2 or edgeR) with false discovery rate (FDR) correction. Pathway enrichment tools (e.g., GSEA, KEGG) identify dysregulated processes (e.g., apoptosis, cell cycle). Validation via qPCR for key markers (e.g., BAX, BCL-2, p21Cip1) is critical. Studies must report effect sizes (fold changes) and confidence intervals to distinguish biological significance from technical noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.